molecular formula C25H36O6 B14745711 [(4R,4aR,5S,7R,8S,8aR)-5-hydroxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate

[(4R,4aR,5S,7R,8S,8aR)-5-hydroxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate

Cat. No.: B14745711
M. Wt: 432.5 g/mol
InChI Key: OPIBUIPAAPHGEN-DONKYKGPSA-N
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Description

[(4R,4aR,5S,7R,8S,8aR)-5-hydroxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2’-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate is a complex organic compound with a unique structure that includes multiple chiral centers, a spirocyclic system, and various functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

The synthesis of [(4R,4aR,5S,7R,8S,8aR)-5-hydroxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2’-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate involves multiple steps, including the formation of the spirocyclic system and the introduction of various functional groups. The synthetic route typically starts with the preparation of the core naphthalene structure, followed by the formation of the spirocyclic oxirane ring and the attachment of the furan and ester groups. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxirane ring can be reduced to form a diol.

    Substitution: The ester group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

[(4R,4aR,5S,7R,8S,8aR)-5-hydroxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2’-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

[(4R,4aR,5S,7R,8S,8aR)-5-hydroxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2’-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate can be compared with other similar compounds, such as:

    Spirocyclic compounds: These compounds share the spirocyclic structure but may differ in the attached functional groups.

    Furan derivatives: Compounds with a furan ring but different substituents.

    Oxirane-containing compounds: Molecules with an oxirane ring but varying in other structural elements. The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C25H36O6

Molecular Weight

432.5 g/mol

IUPAC Name

[(4R,4aR,5S,7R,8S,8aR)-5-hydroxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate

InChI

InChI=1S/C25H36O6/c1-5-16(2)22(28)30-15-25-19(7-6-9-24(25)14-31-24)23(4,17(3)11-20(25)26)10-8-18-12-21(27)29-13-18/h5,12,17,19-20,26H,6-11,13-15H2,1-4H3/b16-5+/t17-,19-,20+,23+,24+,25+/m1/s1

InChI Key

OPIBUIPAAPHGEN-DONKYKGPSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)OC[C@@]12[C@H](CCC[C@]13CO3)[C@@]([C@@H](C[C@@H]2O)C)(C)CCC4=CC(=O)OC4

Canonical SMILES

CC=C(C)C(=O)OCC12C(CCCC13CO3)C(C(CC2O)C)(C)CCC4=CC(=O)OC4

Origin of Product

United States

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